Anhydrooxytetracycline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,4aR,5R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t14-,15+,17+,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNBLKOKJNSQQA-XCLVFQIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(C4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC=C(C2=C(C3=C1[C@@H]([C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314331 | |
| Record name | Anhydrooxytetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4660-26-8 | |
| Record name | Anhydrooxytetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004660268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydrooxytetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDROOXYTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ8VEY2EFW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Mechanistic Elucidation of Anhydrooxytetracycline
Chemical Dehydration of Oxytetracycline (B609801) (OTC)
The principal pathway for the formation of Anhydrooxytetracycline is the chemical dehydration of the parent Oxytetracycline molecule. This reaction involves the elimination of a water molecule from the tetracyclic structure.
The degradation of Oxytetracycline to this compound is readily facilitated in acidic environments. researchgate.net Strong acids catalyze a dehydration reaction involving the hydroxyl group at the C-6 position and a hydrogen atom at the C-5a position. uomustansiriyah.edu.iq This process is a classic example of an acid-catalyzed elimination reaction.
The mechanism proceeds as follows:
Protonation: The tertiary hydroxyl group at the C-6 position is protonated by an acid (H⁺), forming a good leaving group (water).
Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation at the C-6 position. This is the rate-determining step, characteristic of an E1 (Elimination, Unimolecular) mechanism.
Deprotonation and Double Bond Formation: A water molecule or a conjugate base removes a proton from the adjacent C-5a position. The electrons from the C-H bond then form a new pi bond between C-5a and C-6.
This elimination results in the formation of a double bond between positions 5a and 6. This new bond induces a shift in the existing double bond from between C-11a and C-12 to a position between C-11 and C-11a, creating a more stable, energetically favored resonant aromatic system similar to naphthalene. uomustansiriyah.edu.iq
The parent Oxytetracycline molecule possesses several chiral centers, including C-5a and C-6, which are critical to its specific three-dimensional structure and biological activity. The acid-catalyzed dehydration process directly impacts this stereochemistry.
The formation of the C-5a to C-6 double bond eliminates the chirality at these two centers, as they are converted from sp³-hybridized tetrahedral carbons to sp²-hybridized trigonal planar carbons. This results in a significant conformational change in the C ring of the molecule. The driving force for this transformation is the formation of the highly stable, planar, and aromatic naphthalene-like system, which is energetically more favorable. uomustansiriyah.edu.iq
The presence of a hydroxyl group at the C-6 position is the most critical structural feature for the acid-catalyzed dehydration to this compound. uomustansiriyah.edu.iq Tetracycline (B611298) antibiotics that lack this C-6 hydroxyl group, such as doxycycline (B596269) and minocycline, exhibit markedly increased stability in acidic conditions because this primary pathway for degradation is blocked. uomustansiriyah.edu.iq
The methyl group also present at the C-6 position acts as an electron-donating group, which makes the hydrogen on C-5a and the hydroxyl group on C-6 more prone to elimination, ultimately facilitating the loss of a water molecule to form a stable ring structure. iarrp.cn The entire reaction is a modification of the C ring that leads to a loss of antibiotic activity. uomustansiriyah.edu.iq
This compound as an Impurity and Degradation Intermediate
Due to its formation under acidic conditions, this compound is a well-known impurity and degradation product of Oxytetracycline. researchgate.netkhanacademy.org It is officially recognized as "Oxytetracycline EP Impurity F" in pharmacopeial standards. nih.gov The degradation of OTC can occur during manufacturing, storage, or even after administration if the surrounding environment is acidic. The presence of AOTC and other degradation products like 4-epioxytetracycline (formed by epimerization at C-4) is an indicator of the stability and quality of an OTC-containing product. researchgate.net Dehydration is considered one of the primary degradation pathways for OTC, alongside others such as decarbonylation, hydroxylation, and secondary alcohol oxidation. davidpublisher.comresearchgate.net
Kinetic and Thermodynamic Studies of AOTC Formation
The degradation of Oxytetracycline in aqueous solutions, which includes its conversion to this compound, generally follows pseudo-first-order kinetics. mdpi.comusda.govnih.govnih.gov This means the reaction rate is directly proportional to the concentration of Oxytetracycline. The integrated rate law for a first-order reaction is expressed as:
ln[OTC]t = -kt + ln[OTC]0
Where:
[OTC]t is the concentration of Oxytetracycline at time t.
[OTC]0 is the initial concentration of Oxytetracycline.
k is the pseudo-first-order rate constant.
The rate of degradation, and thus the rate of AOTC formation, is highly dependent on factors such as pH and temperature. researchgate.netnih.gov Acidic conditions significantly accelerate the degradation. researchgate.net For instance, the half-life of OTC is considerably shorter under acidic conditions compared to neutral or alkaline environments. Likewise, increasing temperature greatly accelerates the degradation rate. usda.govnih.gov
Table 1: Effect of Temperature on Oxytetracycline Degradation Half-Life This interactive table shows the relationship between temperature and the half-life of Oxytetracycline.
| Temperature (°C) | Half-Life (days) |
| 4 | 120 |
| 15 | 16.7 |
| 25 | 6.5 |
| 35 | 2.7 |
| 60 | 0.15 |
Data sourced from Xuan, et al. (2010). usda.gov
Table 2: Pseudo-First-Order Rate Constants for OTC Degradation This interactive table displays the rate constants for Oxytetracycline degradation in different advanced oxidative processes.
| Treatment Process | Rate Constant (k) (min⁻¹) | R² |
| UV/H₂O₂ | 0.0407 | 0.9936 |
| Photo-Fenton | 0.0248 | 0.9576 |
| UV/H₂O₂/TiO₂ | 0.0232 | 0.9842 |
Data sourced from Vilar, et al. (2019). mdpi.com
Activation Parameters (Enthalpy and Entropy) in Formation Kinetics of this compound
The formation of this compound from its precursor, oxytetracycline, is a chemical transformation that, like all reactions, is governed by specific kinetic and thermodynamic parameters. The activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide crucial insights into the energy requirements and the molecular ordering of the transition state involved in this dehydration reaction.
The conversion of oxytetracycline to this compound is primarily an acid-catalyzed dehydration reaction. This process involves the removal of a water molecule from the C5a and C6 positions of the oxytetracycline structure, leading to the formation of a double bond and the characteristic aromatic C ring of the anhydro- derivative. The rate of this transformation is significantly influenced by factors such as temperature and pH.
For a different degradation pathway, the reaction of oxytetracycline with hydrous manganese oxide, an apparent activation energy of 60 kJ·mol⁻¹ has been reported. This value, while specific to an oxidative degradation, underscores the energy barrier that must be overcome for the transformation of the oxytetracycline molecule.
In the context of the acid-catalyzed dehydration to form this compound, the positive enthalpy of activation (ΔH‡) signifies that the reaction is endothermic, requiring an input of energy to proceed. This energy is necessary to break the existing chemical bonds and to achieve the transition state. The entropy of activation (ΔS‡) provides information about the degree of order in the transition state compared to the reactants. A negative value for ΔS‡ would suggest a more ordered transition state, which is common in reactions where two molecules come together. Conversely, a positive ΔS‡ would indicate a more disordered transition state, which might be expected in a unimolecular elimination reaction where a molecule is breaking apart, though solvent organization can also play a significant role.
Detailed research findings from a study on the mineralization of oxytetracycline using a UV/H2O2 system provided the following thermodynamic parameters for the two phases of the degradation process:
| Parameter | Phase I (0-30 min) | Phase II (30-180 min) |
|---|---|---|
| Activation Energy (Ea) | 10.236 kJ mol⁻¹ | 9.913 kJ mol⁻¹ |
| Enthalpy of Activation (Δ#H) | Positive | Positive |
| Entropy of Activation (Δ#S) | Negative | Negative |
| Gibbs Free Energy of Activation (Δ#G) | Positive | Positive |
It is critical to reiterate that the data presented above pertains to the complete mineralization of oxytetracycline and not specifically to the formation of this compound. The scientific community would benefit from further research focused on isolating the kinetic and thermodynamic parameters for the specific dehydration pathway leading to the formation of this compound to gain a more precise understanding of this particular transformation.
Degradation and Subsequent Transformation Products of Anhydrooxytetracycline
Intramolecular Rearrangements and Ring Scission Mechanisms
The core structure of anhydrooxytetracycline is susceptible to intramolecular reactions that can lead to significant alterations, including the cleavage of its polycyclic ring system. These rearrangements are key steps in the degradation cascade of this compound.
Cleavage of the B-Ring and Formation of Isomeric Phthalides
A critical degradation pathway for this compound involves the scission of the B-ring of its tetracyclic structure. This cleavage can lead to the formation of isomeric phthalides, which are compounds characterized by a bicyclic structure containing a lactone. The specific mechanisms and the resulting isomeric forms are dependent on the reaction conditions.
Structural Analysis of α-Apooxytetracycline (α-APOTC) Formation
Under weakly acidic conditions (pH 3–6.5), this compound can degrade into α-apooxytetracycline (α-APOTC). nih.gov This transformation involves an intramolecular rearrangement. The formation of α-APOTC represents a significant alteration of the original tetracycline (B611298) backbone and is a recognized biodegradation product. researchgate.net
Structural Analysis of β-Apooxytetracycline (β-APOTC) Formation
Similar to its alpha isomer, β-apooxytetracycline (β-APOTC) is also formed from the degradation of this compound in weakly acidic environments. nih.gov The formation of β-APOTC is another key pathway in the biodegradation of oxytetracycline (B609801) derivatives. researchgate.net Both α-APOTC and β-APOTC are notable transformation products that indicate the progression of degradation.
Role of the C-5 Hydroxyl Group in B-Ring Scission
The hydroxyl group at the C-5 position of the this compound molecule plays a significant role in the cleavage of the B-ring. The presence and reactivity of this functional group can influence the electronic distribution within the ring system, thereby affecting the stability of the B-ring and its susceptibility to scission. The number and position of hydroxyl groups on the B-ring of flavonoid compounds, for instance, have been shown to influence their inhibitory effects on certain enzymes, highlighting the importance of hydroxyl group placement in molecular interactions. nih.gov
Further Oxidative and Ring-Opening Degradation Pathways
Following the initial intramolecular rearrangements and ring scissions, the degradation of this compound can proceed through further oxidative and ring-opening pathways. These processes lead to the formation of smaller, more simplified organic molecules.
Formation of Intermediate Compounds (e.g., 3-Hydroxycyclohexanone)
The continued degradation of the complex tetracycline structure can result in the formation of various intermediate compounds. One such intermediate that has been identified in the degradation pathways of related cyclic compounds is 3-hydroxycyclohexanone. This compound is characterized by a cyclohexane ring containing both a hydroxyl and a ketone functional group. It is known to be an intermediate in the anaerobic degradation of cyclohexanol.
Interactive Data Table: Degradation Products of this compound
| Precursor Compound | Degradation Product | Key Transformation |
| This compound | α-Apooxytetracycline (α-APOTC) | Intramolecular Rearrangement |
| This compound | β-Apooxytetracycline (β-APOTC) | Intramolecular Rearrangement |
| This compound | Isomeric Phthalides | B-Ring Cleavage |
| Further Degradation Products | 3-Hydroxycyclohexanone | Oxidative Ring-Opening |
Ultimate Mineralization to CO2 and H2O
The complete degradation of this compound, a process known as mineralization, results in its transformation into basic inorganic compounds, primarily carbon dioxide (CO2) and water (H2O). This ultimate stage of degradation signifies the entire breakdown of the complex organic structure of the this compound molecule.
Advanced Oxidation Processes (AOPs) are instrumental in achieving the complete mineralization of this compound and its parent compound, oxytetracycline. These processes, which include techniques such as UV/H2O2 and photocatalysis, generate highly reactive hydroxyl radicals that non-selectively attack the organic molecule, leading to the cleavage of chemical bonds and the eventual conversion to CO2 and H2O.
The efficiency of mineralization is commonly quantified by measuring the reduction in Total Organic Carbon (TOC) in a treated sample. A significant decrease in TOC indicates that the organic carbon in the this compound molecule has been successfully converted into inorganic carbon, primarily in the form of CO2.
While specific studies detailing the complete mineralization of this compound are limited, research on the degradation of oxytetracycline provides insight into this process. For instance, studies on the UV photolysis of oxytetracycline have shown that while the parent compound may be fully removed, complete mineralization, as indicated by TOC reduction, can be a slower process. This suggests the formation of various intermediate products before the final conversion to CO2 and H2O.
The table below presents hypothetical data to illustrate the concept of mineralization of this compound under different AOPs, as indicated by TOC removal.
| Advanced Oxidation Process (AOP) | Treatment Time (hours) | Initial TOC (mg/L) | Final TOC (mg/L) | TOC Removal Efficiency (%) |
|---|---|---|---|---|
| UV/H2O2 | 6 | 50 | 5 | 90 |
| Photocatalysis (TiO2) | 8 | 50 | 3 | 94 |
| Ozonation | 4 | 50 | 10 | 80 |
| Fenton Process | 5 | 50 | 7 | 86 |
Stability Profiles and Environmental Fate of Anhydrooxytetracycline
Influence of Physicochemical Parameters on AOTC Stability
The persistence and transformation of Anhydrooxytetracycline in aquatic and terrestrial systems are governed by several key physicochemical factors. These parameters influence the rate of its formation from the parent compound, Oxytetracycline (B609801), as well as its subsequent degradation into other byproducts.
pH-Dependent Stability and Reactivity
The stability of this compound is intrinsically linked to the pH of the surrounding medium. AOTC is primarily formed from Oxytetracycline under acidic conditions. sci-hub.catunesp.br In acidic aqueous solutions with a pH between 2 and 6, OTC is susceptible to degradation, leading to the formation of the this compound derivative. sci-hub.cat
However, AOTC itself is often a transient compound in these acidic environments. It, along with its epimer, 4-epithis compound, is quite unstable in acidic aqueous solutions. This instability leads to the cleavage of the C ring and subsequent transformation into more stable, aromatic isomers known as α-apooxytetracycline (α-APOTC) and β-apooxytetracycline (β-APOTC). sci-hub.catpku.edu.cn Therefore, while acidic conditions favor the formation of AOTC from its parent compound, they also promote its rapid conversion to other degradation products. In contrast, aqueous solutions of the parent compound OTC are noted to be most stable at a highly acidic pH of 1.0 to 2.5. nih.gov
Temperature Effects on Degradation Kinetics
Temperature plays a critical role in the degradation kinetics of tetracycline (B611298) antibiotics, including the pathway that involves this compound. Elevated temperatures accelerate the degradation of Oxytetracycline, which in turn increases the rate of AOTC formation and its subsequent breakdown. nih.gov Studies on the parent compound, OTC, demonstrate a clear correlation between increased temperature and faster degradation. For instance, the degradation of OTC in aqueous solutions is significantly faster at 40°C compared to 5°C. nih.gov
While specific kinetic data for AOTC is limited, the thermal degradation of OTC into its byproducts, including AOTC and the subsequent apooxytetracyclines, follows predictable patterns. Research on OTC in the solid state at 70°C showed a decrease in OTC content that was partially compensated by an increase in AOTC and its degradation products, α-APOTC and β-APOTC. unesp.br This indicates that thermal stress promotes the entire degradation pathway.
Degradation of Oxytetracycline (OTC) at Different Temperatures
| Temperature (°C) | Conditions | Observation | Reference |
|---|---|---|---|
| 5 | Aqueous solution with light protection | Minimal degradation; compound is most stable. | nih.gov |
| 40 | Aqueous solution with light | Highest decrease in OTC concentration, indicating rapid degradation. | nih.gov |
| 70 | Solid state | Decrease in OTC content with a corresponding increase in AOTC and apooxytetracyclines. | unesp.br |
Impact of Water Activity on Degradation
The influence of water activity on the degradation of this compound has not been extensively studied directly. However, research on related tetracycline compounds provides some insight. Studies on the thermostability of Oxytetracycline, Tetracycline, and Doxycycline (B596269) at ultrahigh temperatures (110-140°C) indicated that changes in water activity (from 0.99 to 0.93) had minimal impact on the thermal stability of these antibiotics. Given the structural similarities, it can be inferred that water activity may not be a primary driver of AOTC degradation, especially when compared to the more significant effects of pH and temperature.
Photodegradation Mechanisms and Light Sensitivity
Light exposure is a significant factor in the environmental fate of tetracycline antibiotics. The parent compound, Oxytetracycline, is known to be sensitive to light, and photodegradation is a primary mechanism for its removal in aquatic environments. nih.govmdpi.com The degradation of tetracyclines through photolysis can lead to the formation of highly stable products, including anhydro-derivatives. nih.gov
Interactions with Environmental Matrices and Sorption Dynamics
The transport and bioavailability of this compound in the environment are heavily influenced by its interactions with soils and sediments. Sorption processes dictate whether the compound remains mobile in the water phase or becomes bound to solid particles.
Adsorption and Desorption Phenomena in Soils and Sediments
While direct studies on the sorption of this compound are scarce, extensive research on its parent compound, Oxytetracycline, provides a strong basis for understanding its likely behavior. Tetracyclines are known to sorb strongly to soil and sediment components. pku.edu.cn This adsorption is reversible under certain conditions, allowing for the potential release of the compounds back into the aquatic environment. pku.edu.cn
The primary mechanisms governing the sorption of tetracyclines like OTC, and presumably AOTC, include:
Cation Exchange : This is a major mechanism by which tetracyclines bind to soil particles. pku.edu.cn
Surface Complexation : Tetracyclines can form complexes with metal oxides, such as iron oxides, present in soils and sediments.
Hydrogen Bonding : Interactions with organic matter in soil are also significant.
The extent of sorption is highly dependent on environmental factors. The pH of the soil and water influences the speciation of the tetracycline molecule and the surface charge of soil particles, thereby affecting adsorption. The presence of organic matter and clay minerals also plays a crucial role in the binding capacity of soils and sediments for these compounds.
Factors Influencing Sorption of Tetracyclines in Environmental Matrices
| Factor | Influence on Sorption | Mechanism | Reference |
|---|---|---|---|
| Soil/Sediment Organic Matter | Significant contributor to sorption. | Hydrogen bonding, hydrophobic partitioning. | pku.edu.cn |
| Clay Content | Increases sorption capacity. | Cation exchange, surface adsorption. | pku.edu.cn |
| Iron Oxides | Important for sorption through complexation. | Surface complexation with oxide coatings on grains. | |
| pH | Strongly influences sorption behavior. | Affects molecular charge and surface charge of sorbents. |
Mobility and Persistence in Aqueous and Terrestrial Systems
The mobility and persistence of this compound in the environment are influenced by its physicochemical properties and interactions with soil and water components. While specific studies on this compound are limited, its behavior can be inferred from research on its parent compound, oxytetracycline, and other tetracyclines. The persistence of antibiotics like oxytetracycline in the environment raises concerns about the development of antibiotic resistance.
The degradation of oxytetracycline, and by extension this compound, is influenced by factors such as pH, temperature, and the presence of other substances. For instance, the degradation rate of oxytetracycline in the UV/H2O2 system decreases as the initial concentration increases, due to competition for hydroxyl radicals from byproducts bohrium.com. The presence of certain metal ions, such as Cu2+, can slightly increase the degradation rate of oxytetracycline bohrium.com.
Fate and Transformation in Complex Organic Matrices (e.g., Manure, Biosolids)
Complex organic matrices such as manure and biosolids serve as significant reservoirs for antibiotic residues, including this compound. The fate and transformation of this compound in these matrices are critical to understanding its potential for entering the broader environment. The extensive use of antibiotics in livestock production leads to their excretion and subsequent presence in manure, which, when used as fertilizer, can contaminate soil and water resources mdpi.com.
The degradation of tetracyclines in these matrices can be slow, leading to their persistence and accumulation. The transformation of oxytetracycline to this compound can occur under certain conditions within these matrices, further complicating their environmental fate.
Degradation in Advanced Environmental Treatment Systems
Conventional wastewater treatment plants are often not equipped to completely remove persistent organic pollutants like this compound mdpi.comresearchgate.net. This has led to the development and application of advanced treatment technologies to degrade these compounds.
Electrochemical Degradation Pathways in Microbial Fuel Cells (MFCs)
Microbial fuel cells (MFCs) represent a promising technology for the degradation of antibiotics like tetracyclines while simultaneously generating electricity nih.gov. In an MFC, microorganisms catalyze the oxidation of organic matter, including antibiotics, to produce electrons that generate an electric current nih.govfrontiersin.orgfrontiersin.org.
The degradation of tetracyclines in an MFC can occur through various pathways, including deamidation, denitro dimethylation, dedimethylation, and dehydroxylation nih.gov. Studies on chlortetracycline (B606653) and oxytetracycline have shown degradation rates of 74.2% and 78%, respectively, within 7 days in an MFC nih.gov. The bio-cathode in an MFC plays a significant role in the degradation process through microbial co-metabolism nih.gov. The degradation efficiency of tetracycline by the MFC bio-cathode can be significantly higher than that of aerobic biodegradation nih.gov.
Photocatalytic Degradation Using Novel Heterojunction Systems
Photocatalysis using semiconductor heterojunction systems is an effective advanced oxidation process for degrading antibiotics nih.govresearchgate.net. These systems utilize light energy to generate reactive oxygen species that break down organic pollutants nih.govresearchgate.net. Heterojunctions, formed by combining two different semiconductor materials, enhance photocatalytic activity by promoting the separation of photogenerated electron-hole pairs, thereby reducing their recombination nih.govresearchgate.netmdpi.com.
Various types of heterojunctions, including p-n junctions, Z-schemes, and Schottky junctions, have been developed for the degradation of tetracyclines nih.govresearchgate.net. For example, a TiO2/ZnS heterojunction has demonstrated superior tetracycline degradation efficiency compared to pristine TiO2 and ZnS mdpi.com. A Bi2WO6/C-TiO2 Z-scheme heterojunction photocatalyst achieved a 93.6% degradation efficiency of oxytetracycline within 100 minutes under visible light nih.gov. The degradation of tetracycline molecules during photocatalysis typically involves the breakdown of double bonds, phenolic groups, N-dimethyl groups, and amine groups nih.gov.
| Heterojunction System | Target Compound | Degradation Efficiency | Time | Light Source | Reference |
|---|---|---|---|---|---|
| TiO2/ZnS | Tetracycline | 80% | 20 min | Visible light | mdpi.com |
| Bi2WO6/C-TiO2 | Oxytetracycline | 93.6% | 100 min | Visible light | nih.gov |
| In2O3/TiO2 | Ciprofloxacin | ~100% | 120 min | Visible light | researchgate.net |
Efficacy of Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH) mdpi.com. AOPs are considered powerful technologies for the treatment of tetracyclines due to their high chemical stability and/or low biodegradability researchgate.net. Common AOPs include UV/H2O2, Fenton, and photo-Fenton processes mdpi.com. The UV/H2O2 treatment has been shown to achieve a 97% degradation of oxytetracycline mdpi.com.
Ozonation Studies
Ozonation is a highly effective AOP for the degradation of antibiotics ijfmr.com. Ozone can react with organic molecules through direct oxidation or indirect oxidation via the formation of highly reactive hydroxyl radicals mdpi.com. The effectiveness of ozonation depends on factors such as pH, temperature, and ozone dosage researchgate.net.
Studies have shown that ozonation can significantly reduce the concentration of antibiotics in wastewater. For instance, ozonation has been shown to achieve over 99.9% removal of sulfamethazine in swine wastewater mdpi.com. In the case of oxytetracycline, ozonation has been demonstrated to be an effective pretreatment for reducing its concentration and antimicrobial activity in production wastewater researchgate.net. At a pH of 7, a 94% removal of oxytetracycline was achieved after 35 minutes of catalytic ozonation with ZnO researchgate.net. However, it is important to note that ozonation can sometimes lead to the formation of toxic disinfection byproducts youtube.com.
| Treatment | Target Compound | Removal Efficiency | Conditions | Reference |
|---|---|---|---|---|
| Ozonation | Sulfamethazine | >99.9% | Swine wastewater | mdpi.com |
| Catalytic Ozonation (ZnO/O3) | Oxytetracycline | 94% | pH 7, 35 min | researchgate.net |
| Ozonation | Oxytetracycline | 100% | 0.4 mg O3/mg OTC | researchgate.net |
Fenton and Fenton-like Reactions
The degradation of tetracycline antibiotics, including oxytetracycline and by extension its derivatives like this compound, can be facilitated by advanced oxidation processes such as Fenton and Fenton-like reactions. These reactions involve the generation of highly reactive hydroxyl radicals (•OH) that can break down complex organic molecules.
While specific studies on the Fenton and Fenton-like degradation of this compound are limited, research on oxytetracycline provides valuable insights. The degradation efficiency of oxytetracycline using various Fenton processes has been investigated, demonstrating the potential for these methods in removing such compounds from aqueous environments. For instance, studies have compared the efficacy of traditional Fenton (Fe²⁺/H₂O₂), photo-Fenton (Fe²⁺/H₂O₂/UV), and sono-Fenton processes in degrading oxytetracycline. The results generally indicate that the combination of Fenton's reagent with UV light or ultrasound enhances the degradation rate.
The degradation of oxytetracycline and chlortetracycline by the Fenton process has been shown to be effective, with optimal conditions for pH, Fe²⁺ concentration, and H₂O₂ concentration leading to high removal efficiencies researchgate.net. The process involves the catalytic decomposition of hydrogen peroxide by ferrous ions to produce hydroxyl radicals, which then attack the antibiotic molecule. It is plausible that this compound would undergo similar degradation pathways when subjected to Fenton and Fenton-like reactions, given its structural similarity to the parent compound.
Modeling and Prediction of Environmental Dissipation
Understanding the environmental dissipation of this compound is essential for assessing its long-term impact. Mathematical models are employed to predict its removal and transport in various environmental compartments.
Kinetic Models for Environmental Removal
The environmental removal of tetracycline antibiotics often follows specific kinetic models. For oxytetracycline, dissipation in soil has been observed to follow first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. However, more complex models are sometimes necessary to accurately describe the dissipation process. These can include biphasic or multiphasic kinetic models, which account for different rates of degradation in various soil or sediment compartments.
The persistence of tetracyclines in the environment is influenced by factors such as soil type, pH, temperature, and the presence of organic matter and metal ions. These factors will similarly affect the environmental half-life of this compound. For example, the stability of oxytetracycline is known to be influenced by pH and temperature, with degradation being more rapid at higher temperatures and alkaline pH researchgate.net. It can be inferred that this compound would exhibit similar stability trends.
Table 1: Factors Influencing the Stability of Oxytetracycline (as a proxy for this compound)
| Factor | Influence on Stability | Reference |
| Temperature | Higher temperatures accelerate degradation. | researchgate.net |
| pH | More stable in acidic conditions, degradation increases in alkaline conditions. | researchgate.net |
| Light | Photodegradation can occur, especially in the presence of photosensitizers. | nih.gov |
| Sorption to Soil/Sediment | Can lead to increased persistence by protecting the molecule from degradation. | nih.gov |
Thermodynamic Characterization of Sorption and Dissipation
Sorption to soil and sediment particles is a critical process governing the environmental fate of this compound. The thermodynamic parameters of this process, such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of adsorption, provide insight into the spontaneity and nature of the sorption process.
Studies on the sorption of tetracycline antibiotics onto various natural soils and minerals have been conducted to determine these thermodynamic parameters nih.govnih.gov. The sorption of tetracyclines is often found to be an exothermic process, as indicated by a negative enthalpy change (ΔH°), suggesting that sorption is more favorable at lower temperatures. The Gibbs free energy change (ΔG°) for the sorption of tetracyclines is typically negative, indicating a spontaneous process.
The cation exchange capacity (CEC) of the soil and the presence of transition metals are significant factors influencing the sorption of tetracyclines nih.gov. Given that this compound retains key functional groups present in the parent molecule, it is expected to exhibit similar sorption behavior.
Table 2: Thermodynamic Parameters for the Sorption of a Representative Tetracycline (as a proxy for this compound)
| Thermodynamic Parameter | Value | Interpretation | Reference |
| Gibbs Free Energy (ΔG°) | Negative | Spontaneous sorption process | nih.gov |
| Enthalpy (ΔH°) | Negative | Exothermic process, sorption favored at lower temperatures | nih.gov |
| Entropy (ΔS°) | Varies | Can be positive or negative depending on the system | nih.gov |
Advanced Analytical Methodologies for the Detection and Characterization of Anhydrooxytetracycline
Chromatographic Separation Techniques
Anhydrooxytetracycline, a significant degradation product of oxytetracycline (B609801), necessitates precise and reliable analytical methods for its detection and characterization. Chromatographic techniques are paramount in this regard, offering high-resolution separation of this compound from its parent compound and other related substances.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound, providing robust and sensitive methods for its quantification and purity assessment. Various HPLC approaches have been developed to effectively separate this compound from complex matrices.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the analysis of this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. This setup allows for the effective separation of tetracyclines and their degradation products based on their hydrophobicity.
A simple, robust, and fast HPLC method for analyzing oxytetracycline and its related impurities, including this compound, utilizes an Inertsil C8 column. researchgate.net This method demonstrates the successful separation of the parent drug from both known and unknown impurities within a 20-minute run time. researchgate.net The limits of detection (LOD) and quantification (LOQ) for this method were found to be 0.08 μg/ml and 0.32 μg/ml, respectively, indicating high sensitivity. researchgate.net
Another study reports an HPLC method for the assay of 4-epianhydrotetracycline (B1505794) (EATC), a toxic degradation product of tetracycline (B611298), which shares structural similarities with this compound. fishersci.com This method employs an Acclaim™ Polar Advantage II (PA2) column, which is compatible with a wide pH range of 1.5–10. fishersci.com The successful separation achieved in these studies underscores the utility of RP-HPLC in resolving complex mixtures of tetracycline derivatives.
Table 1: Examples of Reversed-Phase HPLC Applications for Tetracycline-Related Compounds
| Compound of Interest | Column | Mobile Phase | Detection | Key Finding |
| Oxytetracycline and impurities (including this compound) | Inertsil C8 (150mm×4.6mm, 5μm) | Gradient mixture of 0.05% trifluoroacetic acid in water and acetonitrile-methanol-tetrahydrofuran (80:15:5, v/v/v) | UV at 254nm | Baseline separation of all known and 5 unknown impurities in 20 minutes. researchgate.net |
| 4-Epianhydrotetracycline (EATC) in Tetracycline | Acclaim™ Polar Advantage II (PA2) (4.6 × 150 mm, 3 µm) | Acetonitrile/ammonium dihydrogen orthophosphate pH 2.2 | Not specified | Reduced run time from 8 to 2 minutes when transferred to a UHPLC system. fishersci.com |
Both isocratic and gradient elution strategies are utilized in the HPLC analysis of this compound, with the choice depending on the complexity of the sample matrix. Isocratic elution, where the mobile phase composition remains constant, is suitable for simpler separations. mastelf.com For instance, a rapid isocratic RP-HPLC method for the determination of oxytetracycline uses a mobile phase of methanol-0.01 M oxalic acid, pH 3.0 (30:70, v/v). nih.gov
Gradient elution, which involves changing the mobile phase composition during the analysis, is often preferred for complex mixtures containing compounds with a wide range of polarities. mastelf.comchromatographyonline.com This approach allows for improved resolution and faster analysis times. mastelf.com A gradient method described for the analysis of oxytetracycline and its impurities employs a gradient mixture of 0.05% trifluoroacetic acid in water (mobile phase A) and a mixture of acetonitrile, methanol, and tetrahydrofuran (B95107) (80:15:5, v/v/v) (mobile phase B). researchgate.net This strategy enables the effective separation of all components within a reasonable timeframe. researchgate.net
Table 2: Comparison of Isocratic and Gradient Elution Strategies in HPLC
| Elution Strategy | Description | Advantages | Disadvantages | Typical Application for this compound |
| Isocratic | Constant mobile phase composition throughout the run. mastelf.com | Simple, reproducible, requires less sophisticated equipment. mastelf.com | Longer run times for complex samples, potential for peak broadening of late-eluting compounds. youtube.com | Analysis of relatively pure samples or when separating a limited number of components with similar polarities. |
| Gradient | Mobile phase composition is changed during the separation. lth.se | Better resolution of complex mixtures, shorter analysis times, sharper peaks. mastelf.com | Requires more complex instrumentation, potential for baseline drift, requires column re-equilibration. lth.se | Analysis of complex matrices containing oxytetracycline and multiple degradation products, including this compound. |
The optimization of stationary and mobile phases is critical for achieving the desired selectivity and resolution in the HPLC analysis of this compound. The choice of the stationary phase, typically a C8 or C18 bonded silica (B1680970), influences the retention and separation of tetracycline compounds. researchgate.netveterinarypharmacon.com For example, an Inertsil C8 column was found to be effective for the separation of oxytetracycline and its impurities. researchgate.net Another method utilized a Nucleosil C18 column for the analysis of oxytetracycline. veterinarypharmacon.com
The mobile phase composition, including the type of organic modifier (e.g., acetonitrile, methanol), pH, and the use of additives, plays a crucial role in the separation process. researchgate.netveterinarypharmacon.com A mobile phase consisting of a gradient mixture of aqueous trifluoroacetic acid and an organic mixture of acetonitrile, methanol, and tetrahydrofuran has been successfully used. researchgate.net The pH of the mobile phase is a particularly important parameter, as it affects the ionization state of the tetracycline molecules and thus their retention on the stationary phase. For instance, a mobile phase containing 0.4% orthophosphoric acid adjusted to pH 2.7 with triethanolamine (B1662121) has been employed. veterinarypharmacon.com The use of ion-pairing reagents can also be an effective strategy for the simultaneous determination of aminoglycosides by HPLC. ercatech.ch
Thin-Layer Chromatography (TLC) and Densitometric Analysis
Thin-Layer Chromatography (TLC) offers a simpler and more cost-effective alternative to HPLC for the qualitative and quantitative analysis of this compound. TLC, when coupled with densitometry, provides a reliable method for the determination of tetracyclines and their impurities. nih.gov
In one method, a silica gel thin-layer plate, previously sprayed with a 10% sodium edetate solution adjusted to pH 9.0, was used with a mobile phase of dichloromethane-methanol-water (59:35:6, v/v/v). nih.gov This system allowed for the effective separation of potential impurities from oxytetracycline. nih.gov Another study developed a TLC-densitometric method for the identification and quantitation of oxytetracycline and other antibiotics in veterinary preparations using silica gel-coated plates and two different mobile phases. nih.gov
Densitometry is employed for the quantitative analysis of the separated spots on the TLC plate. unair.ac.id This technique measures the absorbance or fluorescence of the analyte spots, with the signal being proportional to the concentration of the substance. icm.edu.pl For the analysis of oxytetracycline, densitometric measurements can be performed at specific wavelengths, such as 350 nm or 430 nm. nih.gov A TLC-fluorescence scanning densitometry method has also been described for the simultaneous determination of doxycycline (B596269), tetracycline, and oxytetracycline, where spots were scanned using an excitation wavelength of 365 nm. researchgate.net
Capillary Electrophoresis (CE) for Separation and Purity Assessment
Capillary Electrophoresis (CE) is a powerful separation technique that can be applied to the analysis of this compound, offering high efficiency and resolution. nih.gov CE separates ions based on their electrophoretic mobility in an applied electric field. nih.gov This technique is particularly useful for the impurity profiling of drugs. nih.gov
Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed for the analysis of pharmaceuticals. nih.gov In CZE, the separation is based on the differences in the charge-to-size ratio of the analytes. sciex.com While specific applications of CE for the direct analysis of this compound are less commonly reported than HPLC methods, the principles of the technique suggest its high potential in this area. A modified non-aqueous capillary electrophoresis (NACE) method with laser-induced fluorescence detection has been developed for the sensitive detection of tetracyclines in biological samples, achieving detection limits in the sub-ng/mL range. researchgate.net The high selectivity and short analysis times associated with CE make it a valuable tool for purity assessment and the detection of impurities like this compound. nih.gov
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry has become an indispensable tool for the sensitive and selective analysis of this compound. Its ability to provide molecular weight and structural information makes it highly suitable for both identifying and quantifying this compound in various matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the determination of this compound. nih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The chromatographic step separates this compound from its parent compound, Oxytetracycline, and other related impurities, while the mass spectrometer provides definitive identification and quantification.
In LC-MS/MS analysis, specific precursor ions and product ions are monitored using modes such as Multiple Reaction Monitoring (MRM), which significantly enhances selectivity and reduces matrix interference. rsc.orgresearchgate.net For tetracyclines, the protonated molecule [M+H]⁺ is commonly selected as the precursor ion in the positive ion electrospray ionization (ESI) mode. The fragmentation of tetracyclines typically involves the neutral loss of water (H₂O) and ammonia (B1221849) (NH₃). scicell.org
Given that this compound is formed from the dehydration of Oxytetracycline, its precursor ion would be expected at an m/z corresponding to the loss of a water molecule from the protonated Oxytetracycline molecule. The fragmentation pattern of this compound is more pronounced compared to its epimers, a characteristic that can be exploited for its specific detection. scicell.org While a complete set of product ions for this compound is not extensively documented in all literature, the analysis of related tetracycline compounds provides insight into expected fragmentation pathways.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Oxytetracycline | 461.1 | 444.1, 426.1 | 15, 25 |
| Tetracycline | 445.1 | 410.1, 154 | 20, 35 |
| Chlortetracycline (B606653) | 479 | 444, 462 | 15, 20 |
This table presents typical MRM transitions for common tetracyclines, which informs the analytical approach for this compound.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. nih.gov Unlike nominal mass instruments, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. nih.gov This high mass accuracy allows for the determination of the elemental composition of the molecule, providing a high degree of confidence in its identification.
The precise molecular weight of this compound is a key parameter in its characterization. Based on its molecular formula, C₂₂H₂₂N₂O₈, the calculated monoisotopic mass is 442.13761566 Da. rsc.org HRMS can confirm this precise mass, distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.
Furthermore, HRMS is instrumental in fragmentation analysis. By providing high-resolution mass data for both the precursor ion and its fragment ions, HRMS facilitates the elucidation of fragmentation pathways. This is particularly useful for differentiating between isomeric compounds and identifying unknown transformation products. nih.gov For instance, in the analysis of tetracycline degradation, HRMS can identify the [M+H]⁺ ion of the parent compound and the corresponding ions of its degradation products, such as the oxidized form of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂N₂O₈ |
| Average Mass | 442.424 g/mol |
| Monoisotopic Mass | 442.13761566 Da |
Precise mass data for this compound as determined by high-resolution mass spectrometry.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive technique that has found applications in the analysis of a wide range of molecules, including antibiotics. nih.govresearchgate.net While specific studies focusing solely on the MALDI-TOF MS analysis of this compound are limited, the technique has been successfully employed for the detection of tetracyclines. nih.gov
In a typical MALDI-TOF MS experiment, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the soft ionization of the analyte. The resulting ions are then accelerated in a time-of-flight analyzer, and their mass-to-charge ratio is determined based on their flight time. This method is particularly useful for the rapid screening of samples and can provide molecular weight information with high accuracy. nih.gov
Research has demonstrated the use of MALDI-TOF MS for the identification of tetracycline producers by detecting the characteristic mass of tetracycline. nih.gov For example, tetracycline has been detected at an m/z of 445, corresponding to its protonated molecule [M+H]⁺. nih.gov Given that this compound is a primary degradation product of tetracyclines, MALDI-TOF MS could potentially be used to monitor the degradation process by observing the appearance of peaks corresponding to this compound and other related products.
Spectroscopic Characterization and Structural Elucidation
Spectroscopic techniques are fundamental for the quantitative analysis and structural characterization of this compound, providing valuable information about its electronic structure and functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Degradation Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely accessible and effective method for the quantitative analysis of this compound and for monitoring its formation or degradation. The conjugated system of the this compound molecule gives rise to characteristic absorption bands in the UV-Vis region.
The electronic spectrum of Anhydrotetracycline (B590944), a closely related compound, has been studied in detail, with observed absorption bands at 220 nm, 268 nm, and 335 nm. sciex.com Another source reports absorption maxima for Anhydrotetracycline hydrochloride at 224 nm, 272 nm, and 428 nm. nih.gov The photosensitivity of Anhydrotetracycline is also well-documented, with effective inactivation observed upon exposure to UVA light in the range of 360-375 nm. researchgate.net Furthermore, under specific assay conditions, a unique maximum absorption (λmax) for Anhydrotetracycline has been identified at 440 nm, which can be used to monitor its degradation over time.
| Reported Absorption Maxima (λmax) for Anhydrotetracycline/Anhydrotetracycline HCl |
|---|
| 220 nm, 268 nm, 335 nm |
| 224 nm, 272 nm, 428 nm |
| 360-375 nm (effective inactivation range) |
| 440 nm (under specific assay conditions) |
This interactive table summarizes the various reported UV-Vis absorption maxima for Anhydrotetracycline and its hydrochloride salt.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint that provides structural information.
The spectrum would also be characterized by O-H and N-H stretching vibrations, typically in the region of 3200-3550 cm⁻¹, and C=O stretching from the ketone and amide groups, which are strong absorbers usually found between 1630-1750 cm⁻¹. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while alkyl C-H stretching is observed just below 3000 cm⁻¹.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (Phenol) / N-H (Amide) | 3200 - 3550 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Alkyl C-H | 2850 - 2950 | Stretching |
| C=O (Ketone, Amide) | 1630 - 1750 | Stretching |
| Amide | 1590 - 1650 | Deformation |
| Phenol (B47542) | 1310 - 1410 | - |
This table outlines the expected characteristic infrared absorption bands for the functional groups present in this compound, based on general IR correlation tables and data from related tetracycline compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. springernature.comnih.gov This non-destructive method provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity. springernature.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve a comprehensive structural analysis. springernature.comresearchgate.net
1D NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers initial insights into the molecule's structure. ¹H NMR provides information on the number and types of protons and their neighboring environments, while ¹³C NMR reveals the different carbon environments within the molecule.
For more complex structures like this compound, 2D NMR techniques are indispensable. omicsonline.org Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. omicsonline.org
COSY establishes correlations between protons that are coupled to each other, typically through two or three bonds.
HSQC correlates proton signals with their directly attached carbon atoms.
HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the complete molecular structure. omicsonline.org
Through the careful analysis of these NMR datasets, a complete and unambiguous assignment of the chemical structure of this compound can be achieved.
Application of Advanced Spectroscopic Techniques in Pharmaceutical Analysis
Beyond NMR, a suite of other advanced spectroscopic techniques plays a vital role in the analysis of this compound within pharmaceutical contexts. rroij.comlongdom.org These methods provide complementary information regarding the molecule's identity, purity, and concentration. Spectroscopic techniques are integral to pharmaceutical research, development, and quality control, enabling the analysis of drug formulations, impurities, and degradation products. longdom.orgiipseries.org
Commonly employed spectroscopic techniques include:
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is often used for quantitative analysis, measuring the amount of this compound present in a sample based on its characteristic absorption of UV or visible light.
Infrared (IR) Spectroscopy : IR spectroscopy provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. It is a powerful tool for identifying functional groups present in the this compound molecule. iipseries.org
Mass Spectrometry (MS) : When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry is a highly sensitive and selective method for both qualitative and quantitative analysis. nih.gov It provides information on the molecular weight of this compound and can be used to fragment the molecule, yielding structural information.
These spectroscopic methods are essential for routine quality control and in-depth characterization of this compound in pharmaceutical preparations. longdom.orgnih.gov
Validation and Inter-Laboratory Performance of Analytical Methods
The reliability of any analytical method hinges on its thorough validation. Method validation ensures that the analytical procedure is suitable for its intended purpose. For this compound, this involves assessing several key performance characteristics.
Assessment of Limits of Detection and Quantification
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. d-nb.infonih.gov
LOD : The lowest concentration of this compound that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.
LOQ : The lowest concentration of this compound that can be quantitatively determined with a defined level of accuracy and precision. nih.gov
The determination of LOD and LOQ is crucial for ensuring that the analytical method can detect and quantify this compound at levels relevant to regulatory requirements and product specifications. Different approaches can be used to determine these limits, including methods based on the signal-to-noise ratio and the standard deviation of the response.
Accuracy, Precision, and Robustness of Assays
The performance of an analytical method is further characterized by its accuracy, precision, and robustness.
Accuracy : Refers to the closeness of the measured value to the true or accepted value. fda.gov It is often assessed by analyzing samples with known concentrations of this compound.
Precision : Describes the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. fda.gov It is typically expressed as the standard deviation or relative standard deviation of the results.
Robustness : The ability of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Regulatory guidelines often specify acceptance criteria for these parameters. For instance, for chromatographic assays, accuracy is often expected to be within ±15% of the nominal concentration, while precision should not exceed a 15% relative standard deviation. fda.gov
Utility in Stability Studies and Quality Control of Related Substances
Analytical methods for this compound are paramount in stability studies and for the quality control of related substances in oxytetracycline drug products. europa.eu Stability testing aims to provide evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. europa.eu
Validated, stability-indicating analytical methods are essential to:
Monitor the formation of this compound as a degradation product over the shelf-life of the drug product.
Ensure that the levels of this compound and other related substances remain within acceptable limits.
Establish a re-test period for the active substance or a shelf life for the finished product. europa.eu
Environmental and Microbiological Implications of Anhydrooxytetracycline
Contribution to Environmental Antibiotic Residue Load
Anhydrooxytetracycline contributes to the environmental burden of antibiotic residues primarily as a degradation product of its parent compound, oxytetracycline (B609801). researchgate.net Oxytetracycline is frequently detected in various environmental matrices, including soil, water, and sediments, due to its widespread use and incomplete removal during wastewater treatment. Once in the environment, OTC can be transformed into several byproducts, including the more stable AOTC.
The hydrolysis of tetracycline (B611298) antibiotics like OTC is a key environmental process, leading to the formation of degradation products such as epimers, isomers, and dehydrated forms like AOTC. researchgate.net These transformation products are not always benign; they can retain antibacterial activity and are often more persistent than the parent compounds. nih.gov The continuous introduction of OTC into the environment from sources like agricultural runoff and wastewater effluent ensures a steady formation of AOTC, thereby adding to the cumulative load of bioactive antibiotic compounds in ecosystems. Studies have identified AOTC and other related substances (e.g., 4-epi-oxytetracycline, α-apo-oxytetracycline, and β-apo-oxytetracycline) as significant relative substances in the degradation pathway of oxytetracycline. researchgate.net
Role in the Evolution and Dissemination of Antimicrobial Resistance (AMR) Genes
The presence of tetracyclines and their derivatives in the environment, even at sub-inhibitory concentrations, is a critical factor driving the evolution and dissemination of antimicrobial resistance (AMR) genes. researchgate.net this compound, retaining the core tetracycline structure, plays a role in this selective pressure. The primary mechanism of resistance to tetracyclines involves tetracycline resistance genes (tet genes), which can code for efflux pumps that actively remove the antibiotic from the bacterial cell or for ribosomal protection proteins that prevent the antibiotic from binding to its target. nih.govfrontiersin.org
Continuous exposure to AOTC and its parent compound in environments like soil and water creates a selective environment where bacteria harboring tet genes have a survival advantage. nih.gov This leads to the proliferation of resistant bacterial strains. Research has shown that soil contaminated with oxytetracycline exhibits an enhanced abundance of tetracycline-related ARGs. nih.gov The persistence of recalcitrant metabolites like AOTC means that this selective pressure can be maintained in the environment long after the parent compound has degraded. nih.gov
Furthermore, many tet genes are located on mobile genetic elements such as plasmids and transposons, which can be transferred between different bacterial species through horizontal gene transfer (HGT). frontiersin.orgmdpi.com This facilitates the rapid spread of resistance, not only among environmental bacteria but also potentially to human and animal pathogens. nih.gov The gut of soil invertebrates, for instance, can act as a reservoir and mediator for the transfer of ARGs resulting from soil antibiotic pollution. nih.gov
Ecotoxicological Assessment of AOTC and its Transformation Products
Impact on Aquatic Organisms (e.g., Zebrafish Toxicity Tests)
While specific ecotoxicological data for this compound on zebrafish is limited in the reviewed literature, the toxicity of its parent compound, oxytetracycline, to aquatic organisms has been documented. These studies provide insight into the potential impacts of AOTC. For instance, oxytetracycline has been classified as highly toxic to aquatic organisms such as Daphnia magna (a microcrustacean) and the fish species Oreochromis niloticus. cabidigitallibrary.org
The following table summarizes the acute toxicity data for oxytetracycline on various aquatic organisms, which can serve as a proxy for understanding the potential risks of AOTC.
| Organism | Endpoint | Concentration | Classification |
| Oreochromis niloticus (Tilapia) | LC50 (48h) | 6.92 mg/L | Very Toxic |
| Daphnia magna (Water Flea) | EC50 (48h) | 0.17 mg/L | Extremely Toxic |
| Lemna minor (Duckweed) | IC50 (7d) | 0.68 mg/L | Extremely Toxic |
Data sourced from ecotoxicological studies on Terramycin®, with oxytetracycline as the active ingredient. cabidigitallibrary.org
Given that transformation products of antibiotics can sometimes exhibit equal or even greater toxicity than the parent compound, a comprehensive ecotoxicological assessment of AOTC is crucial for a complete environmental risk assessment.
Effects on Indigenous Microbial Communities in Soil and Water
This compound, along with its parent compound, can significantly alter the structure and function of indigenous microbial communities in soil and water. The introduction of these antibiotic compounds can lead to a decrease in microbial biomass and a shift in the community composition. scispace.com
Studies on the effect of oxytetracycline on soil have shown a significant reduction in the colony-forming units (CFUs) of bacteria and actinomyces, while fungal populations may be less affected. scispace.com This disruption of the natural microbial balance can impair essential soil processes, such as nutrient cycling and organic matter decomposition. For example, the activity of soil enzymes like alkaline phosphatase has been shown to be sensitive to oxytetracycline exposure. scispace.com The impact of OTC on soil microbial communities is summarized in the table below.
| Parameter | Effect of Oxytetracycline (OTC) Exposure |
| Bacterial Counts | Significant decrease, 2-3 orders of magnitude lower than control in some cases. |
| Fungal Counts | Generally not significantly affected, except at higher concentrations. scispace.com |
| Substrate-Induced Respiration | Significant deviations from control, indicating stress on the microbial community. |
| Soil Enzyme Activity | Alkaline phosphatase activity showed a significant decline. scispace.com |
| Bacterial Community Structure | Altered relative abundances of dominant phyla such as Proteobacteria, Bacteroidetes, and Actinobacteria. nih.gov |
The persistence of AOTC ensures that these effects on microbial communities can be long-lasting, even after the parent OTC is no longer detectable.
Bioavailability and Sorption Effects on Microbial Activity
The bioavailability of this compound in the environment, and thus its impact on microbial activity, is heavily influenced by its sorption to soil and sediment particles. Tetracyclines as a class are known to bind strongly to soil and sediment components. The sorption of oxytetracycline is significantly correlated with the content of clay, organic matter, and iron oxides in the sediment. researchgate.net
This strong sorption has two opposing effects. On one hand, it can reduce the concentration of AOTC in the aqueous phase, thereby lowering its immediate bioavailability and acute toxicity to water-column microbes and aquatic organisms. On the other hand, it leads to the accumulation of the compound in soils and sediments, creating a long-term reservoir. mdpi.com This bound residue can be slowly released over time, contributing to chronic exposure and sustained selective pressure for antibiotic resistance among sediment-dwelling microbial communities.
Factors influencing the sorption of OTC, and by extension AOTC, are detailed in the table below.
| Factor | Influence on Sorption |
| Clay Content | Positively correlated with sorption capacity. researchgate.net |
| Organic Matter | A primary factor controlling antibiotic-sediment interaction. researchgate.net |
| Iron Content | Shows a relatively strong correlation with adsorption capacity. researchgate.net |
| pH | Affects the speciation of the antibiotic and the surface charge of sorbents. |
| Cation Exchange | Divalent cations like Ca2+ can act as bridging agents, enhancing sorption. |
| Salinity | Increased salinity can decrease sorption due to competition for ion-exchange sites. mdpi.com |
The complex interplay of these factors determines the fate, transport, and ultimate microbiological impact of this compound in the environment.
Future Research Directions and Emerging Methodologies
Development of Novel Remediation and Degradation Technologies for AOTC
The persistence of AOTC and its parent compound, OTC, in various environmental matrices necessitates the development of robust and efficient remediation technologies. Research is increasingly focused on Advanced Oxidation Processes (AOPs), which utilize highly reactive species to degrade recalcitrant organic pollutants.
Key emerging technologies include:
Photocatalysis: This process uses semiconductor materials to generate reactive oxygen species (ROS) under light irradiation. For instance, novel photocatalysts like S-doped BiOBr and Fe/Mn bimetallic-modified biochar have demonstrated high efficiency in degrading tetracycline-class antibiotics. mdpi.comfrontiersin.org Future work aims to optimize catalyst design for enhanced AOTC degradation under environmentally relevant conditions, such as natural sunlight.
Ozonation: Ozone (O₃) has been shown to be effective in degrading OTC and its transformation products. nih.govsunyempire.edu Studies indicate that direct reaction with O₃ molecules often plays a more significant role than reactions with hydroxyl radicals (HO•). sunyempire.edu Research is needed to understand the specific reaction kinetics of AOTC with ozone and to assess the toxicity of the resulting byproducts.
Photo-Fenton Process: This AOP involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) under UV light to produce hydroxyl radicals. The photo-Fenton process is highly effective for removing OTC, and by extension, AOTC. elsevierpure.comkorea.ac.kr Future studies should focus on optimizing process parameters like pH, H₂O₂ dosage, and iron concentration specifically for AOTC and evaluating the process in complex water matrices. elsevierpure.comkorea.ac.kr
Microbial Fuel Cells (MFCs): MFCs offer a promising approach for the simultaneous degradation of antibiotics and electricity generation. In MFCs, anaerobic microorganisms can initiate the degradation of OTC to AOTC, which is then further broken down. nih.gov Research is needed to identify and cultivate microbial consortia with high AOTC degradation capabilities and to scale up MFC technology for practical application.
The following table summarizes findings from various degradation studies on tetracycline (B611298) antibiotics, including conditions that lead to the formation and subsequent degradation of AOTC.
| Technology | Target Compound(s) | Key Findings & Degradation Efficiency | Reference(s) |
| Microbial Fuel Cell (MFC) | Oxytetracycline (B609801) (OTC), Chlortetracycline (B606653) (CTC) | Initial degradation of OTC involves forming Anhydrooxytetracycline (AOTC). The bioelectrochemical effect in the closed-circuit MFC enhanced degradation compared to open-circuit conditions. | nih.gov |
| O₃/CaO₂ System | Oxytetracycline (OTC) | Approximately 91.5% of OTC was eliminated in 30 minutes in an O₃/CaO₂/HCO₃⁻ system. Degradation pathways involve attacks by O₃ and radicals like •OH. | nih.gov |
| Photocatalytic Fenton-like | Oxytetracycline (OTC) | Using Fe/Mn bimetallic-modified biochar (FMBC), 98.3% degradation was achieved. Degradation pathways include hydroxylation, dealkylation, and dehydration. | mdpi.com |
| UV/H₂O₂ | Oxytetracycline (OTC) | Effective transformation of OTC was demonstrated, with thirty-one degradation byproducts identified. Key pathways include hydroxylation, demethylation, and dehydration. | researchgate.net |
| Ozonation | Oxytetracycline (OTC), Doxycycline (B596269) (DTC) | Direct O₃ reaction was the predominant degradation mechanism for OTC. Twenty-six transformation products were identified for OTC. | sunyempire.edu |
Integration of Advanced Analytical Platforms for Multi-Residue and Metabolite Profiling
Accurate monitoring of AOTC, its parent compound, and other related tetracyclines in complex environmental and biological samples is crucial for risk assessment. Future research is geared towards integrating highly sensitive and selective analytical platforms for comprehensive residue and metabolite analysis.
The primary analytical technique for this purpose is liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). sciex.comresearchgate.net Emerging trends in this area include:
Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS): UHPLC systems offer faster analysis times and improved resolution compared to conventional HPLC, which is critical when separating structurally similar isomers like AOTC and its epimers from a complex mixture. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS provide high mass accuracy and resolution, enabling the confident identification of unknown transformation products and metabolites of AOTC without the need for authentic standards.
Automated High-Throughput Methods: The development of automated sample preparation techniques, such as 96-well plate solid-phase extraction (SPE), allows for the rapid processing of a large number of samples, which is essential for large-scale environmental monitoring programs. mdpi.com A recent study developed a fully automated method for analyzing 69 multiclass pharmaceuticals, including 15 tetracyclines and their transformation products like anhydrotetracycline (B590944) and anhydrochlortetracycline. mdpi.com
The table below details various analytical methods developed for the detection of tetracyclines and their metabolites, including AOTC.
| Analytical Technique | Matrix | Target Analytes | Key Performance Metrics (Recoveries, LOD/LOQ) | Reference(s) |
| HPLC-MS | Animal Feed | Oxytetracycline, Tetracycline, Chlortetracycline, Doxycycline | Recoveries: 79.70–98.8%; Validated at 300, 1000, and 5000 µg/kg levels. | tandfonline.comresearchgate.netnih.gov |
| LC-MS/MS | Food (Milk, Meat, Shrimp, Honey) | Chloramphenicol, Tetracyclines | LOQ of 0.1 ng/mL for tetracyclines. | sciex.com |
| LC with Spectrofluorometric Detection | Swine Tissues | Oxytetracycline, Tetracycline, Chlortetracycline | LOQ: 50 µg/kg (muscle), 100 µg/kg (kidney); Recoveries: >77.8% (muscle), >65.1% (kidney). | core.ac.uk |
| HPLC-MS/MS | Eggs, Plasma | OTC, TC, CTC and their metabolites (e.g., 4-epimers) | Successfully identified and analyzed multiple metabolites, including epimers and N-demethylated forms. | nih.gov |
| Automated UHPLC-MS/MS | Wastewater | 69 Pharmaceuticals (including 15 tetracyclines) | A high-throughput method using 96-well plate SPE for multi-residue analysis. | mdpi.com |
In-Depth Mechanistic Studies of AOTC Transformation in Diverse Environmental Compartments
While it is known that AOTC is formed from OTC via dehydration, a detailed understanding of its subsequent transformation in different environmental settings (e.g., soil, sediment, surface water) is still lacking. Future research must focus on elucidating the specific biotic and abiotic pathways that govern the fate of AOTC.
Key research questions to be addressed include:
Photodegradation: Investigating the direct and indirect photodegradation rates and pathways of AOTC in sunlit surface waters. This includes identifying the role of natural photosensitizers like dissolved organic matter.
Hydrolysis: Determining the hydrolysis kinetics of AOTC as a function of pH and temperature to predict its stability in various aquatic systems. Studies have identified hydrolysis as a key transformation pathway for tetracyclines, leading to products like epimers and isomers. researchgate.net
Biodegradation: Identifying specific microbial species and enzymatic pathways responsible for the biodegradation of AOTC in soil and sediment under both aerobic and anaerobic conditions.
Sorption and Transport: Quantifying the sorption affinity of AOTC to different soil and sediment components (e.g., clay minerals, organic carbon) to better predict its mobility and bioavailability in the environment.
Studies on OTC degradation reveal that its transformation is complex, often involving multiple initial steps. For instance, in MFCs, the degradation of OTC begins with dehydration to form AOTC, which is then susceptible to further degradation. nih.gov Similarly, AOPs can lead to hydroxylation, demethylation, decarbonylation, and ring-opening reactions. mdpi.comresearchgate.net Understanding which of these pathways are relevant to AOTC itself is a critical next step.
Application of Computational Chemistry and Theoretical Modeling for Predicting AOTC Reactivity and Fate
Computational chemistry provides powerful tools for predicting the reactivity and environmental fate of contaminants like AOTC, complementing experimental studies.
Emerging applications in this field include:
Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure of the AOTC molecule, identifying sites that are most susceptible to attack by reactive species like hydroxyl radicals. mdpi.com Such studies on tetracycline have shown that radical adduct formation (RAF) pathways are often kinetically and thermodynamically more favorable than hydrogen atom transfer (HAT) pathways. mdpi.com Similar analyses for AOTC can predict its primary degradation pathways.
Reactive Molecular Dynamics (MD) Simulations: MD simulations can model the degradation process of AOTC at the atomic level, providing insights into the reaction mechanisms with ROS produced by technologies like cold atmospheric plasmas. nih.gov
Theoretical calculations have been successfully used to infer degradation pathways for OTC. For example, Fukui function analysis has identified specific carbon and oxygen atoms as the most likely sites for electrophilic, nucleophilic, or radical attack, which aligns with experimentally observed degradation products. nih.govresearchgate.net Applying these theoretical approaches to AOTC will provide a predictive framework for its environmental behavior.
Investigation of AOTC's Potential as a Precursor in Biosynthesis (Non-Clinical)
In the biosynthesis of tetracycline antibiotics by Streptomyces species, anhydro- intermediates play a crucial role. For example, anhydrotetracycline is a key, late-stage intermediate in the biosynthesis of tetracycline. nih.govescholarship.org The enzymatic steps that convert anhydrotetracycline to the final product involve specific hydroxylations and reductions. researchgate.net
This established role of anhydro- compounds as central intermediates in natural product biosynthesis opens up avenues for future non-clinical research:
Engineered Biosynthesis: AOTC, or its precursor anhydro-6-demethyloxytetracycline, could be used as a substrate in engineered biosynthetic pathways. By introducing genes encoding different "tailoring" enzymes (e.g., hydroxylases, methyltransferases, glycosyltransferases) from other antibiotic pathways, it may be possible to generate novel tetracycline analogs with unique properties. escholarship.org
Enzymatic Mechanism Studies: The enzymes responsible for the final steps in oxytetracycline biosynthesis, which act on an anhydro- intermediate, are now being identified and characterized. escholarship.orgresearchgate.net AOTC could serve as a valuable chemical probe or substrate to study the mechanism, substrate specificity, and synthetic potential of these and other related enzymes.
Combinatorial Biosynthesis: Feeding AOTC to mutant strains of Streptomyces or other microorganisms that are blocked in early stages of their native secondary metabolite pathways could lead to the production of novel hybrid compounds through combinatorial biosynthesis.
The fundamental understanding of tetracycline biosynthesis, including the elucidation of key intermediates, provides the foundation for these future biosynthetic engineering efforts. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
